BenchChemオンラインストアへようこそ!

Human Menopausal Gonadotrophin

Live birth rate IVF HP-hMG

Human Menopausal Gonadotrophin (hMG, menotropins) is a purified urinary gonadotropin containing FSH and LH/hCG activity, distinct from recombinant products. In ART programs using long GnRH agonist protocols, HP-hMG delivers a live birth rate of 26.5% per initiated cycle vs. 20.8% for rFSH (OR 1.36, P=0.041), making it the preferred gonadotropin for centers prioritizing live birth outcomes. For poor ovarian responders, clinical equivalence to rFSH enables cost-driven procurement. For translational research, hMG induces a unique granulosa cell gene expression signature (85 differentially expressed genes) not replicated by rFSH. Procure based on protocol-specific efficacy, not unit-price.

Molecular Formula C42H65N11O12S2
Molecular Weight 980.2 g/mol
CAS No. 9002-68-0
Cat. No. B7895777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Menopausal Gonadotrophin
CAS9002-68-0
Molecular FormulaC42H65N11O12S2
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)
InChIKeyZDRRIRUAESZNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, PHYSIOLOGICAL SALINE SOLN, 50% ALC, IN PH 4.4 ACETATE BUFFER OF 20.5% SODIUM SULFATE

Human Menopausal Gonadotrophin (hMG, CAS 9002-68-0) Procurement Guide: Baseline Product Profile


Human Menopausal Gonadotrophin (hMG), also designated menotropins (CAS 9002-68-0), is a purified urinary-derived gonadotropin preparation containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity extracted from the urine of postmenopausal women [1]. It is classified as a gonadotropin (ATC class G03GA) and is primarily used as a component of infertility regimens to induce multiple follicular maturation and pregnancy in ovulatory women undergoing controlled ovarian hyperstimulation (COH) within assisted reproductive technology (ART) programs such as in vitro fertilization (IVF) [1]. Unlike recombinant FSH (rFSH) preparations, hMG provides both FSH and LH activity, where the majority of the LH bioactivity is derived from human chorionic gonadotropin (hCG) rather than pituitary LH [2].

Why hMG Cannot Be Interchanged with Recombinant FSH or Other Urinary Gonadotropins Without Quantified Evidence


Human Menopausal Gonadotrophin (hMG) is not a single-molecule entity but a complex biological mixture whose composition, purity, and isoform profile vary substantially depending on the manufacturing source and purification process. Highly purified hMG (HP-hMG) contains predominantly FSH and hCG, with LH representing only approximately 1% of the total gonadotropin content, and non-gonadotropin protein impurities comprising 20–30% of the product [1]. In contrast, recombinant FSH (rFSH) preparations are devoid of LH/hCG activity entirely, while recombinant combinations such as rFSH + rLH provide precisely defined ratios (typically 2:1) with active ingredient content exceeding 99.60% [1]. These compositional differences are not merely theoretical: they produce statistically significant and clinically meaningful divergence in live birth rates, oocyte maturation, granulosa cell gene expression profiles, and cumulative cost per live birth. Consequently, procurement decisions that treat hMG, rFSH, or other urinary gonadotropins as interchangeable without quantified comparative evidence risk suboptimal clinical outcomes and inefficient resource allocation [2][3].

Quantified Differentiation of Human Menopausal Gonadotrophin: Head-to-Head Comparative Evidence Against rFSH and rFSH + rLH


HP-hMG Demonstrates a 5.7 Absolute Percentage Point Improvement in Live Birth Rate Compared to rFSH in IVF Long Agonist Protocols

In an integrated analysis of two randomized controlled trials involving 986 women undergoing IVF following a long GnRH agonist down-regulation protocol, ovarian stimulation with highly purified hMG (HP-hMG) resulted in a statistically significant higher live birth rate per cycle initiated compared with recombinant FSH (rFSH) alone. The live birth rate was 26.5% (130/491) for HP-hMG versus 20.8% (103/495) for rFSH, yielding an absolute difference of 5.7 percentage points and an odds ratio of 1.36 (95% CI: 1.01–1.83; P = 0.041) [1]. This finding is corroborated by a review-level synthesis reporting that current evidence suggests hMG provides significantly higher live birth rates than rFSH in IVF/ICSI cycles using long GnRH agonist protocols [2].

Live birth rate IVF HP-hMG rFSH Long GnRH agonist protocol

Urinary Gonadotropin-Based Protocols Including HP-hMG Yield an 8.4 Percentage Point Higher Proportion of Metaphase II (Mature) Oocytes Compared to Recombinant Gonadotropins

In a prospective observational study of 50 oocyte donors, controlled ovarian stimulation using a mixture of urinary gonadotropins (HP-hMG plus purified urinary FSH) resulted in a significantly higher proportion of metaphase II (mature) ova compared to treatment with recombinant gonadotropins (rFSH + rLH). The proportion of MII oocytes was 80.6% in the urinary gonadotropin group versus 71.2% in the recombinant group (P = 0.003), representing an absolute difference of 9.4 percentage points in favor of the urinary preparation [1]. Notably, the recombinant group retrieved a higher total number of oocytes (16.5 vs. 11.8; P = 0.049), indicating a divergent outcome profile wherein urinary gonadotropins favor oocyte quality (maturation competence) while recombinant products favor oocyte quantity.

Oocyte maturation Metaphase II HP-hMG rFSH + rLH IVF

hMG Induces Statistically Significant Differential Expression of 85 Genes in Preovulatory Granulosa Cells Compared to rFSH, Including Reduced LH/hCG Receptor and Steroidogenic Gene Expression

A prospective randomized study of 30 IVF/ICSI patients compared the gene expression profiles of granulosa cells from preovulatory follicles after COH with either rFSH or urinary hMG. Microarray analysis identified 96 probe sets (corresponding to 85 distinct genes) with statistically significant differential expression between the two treatment groups. In the hMG-treated group, genes involved in cholesterol and steroid biosynthesis, as well as the LH/hCG receptor gene, were expressed at lower levels. Conversely, inositol 1,4,5-triphosphate-3-kinase-A and S100-calcium-binding-protein-P (an anti-apoptotic protein) were expressed at higher levels in hMG-treated cells compared to rFSH [1]. This molecular fingerprint provides mechanistic evidence that hMG and rFSH are not functionally equivalent at the ovarian target cell level.

Granulosa cell gene expression Transcriptomics hMG rFSH IVF Folliculogenesis

HP-hMG Contains Only ~1% Authentic LH; Approximately 95% of LH Bioactivity Is Derived from hCG with Distinct Receptor Signaling and Pharmacokinetics

Comprehensive proteomic characterization of HP-hMG preparations reveals that authentic pituitary LH constitutes only approximately 1% of the total gonadotropin content, while approximately 95% of the LH biological activity is derived from human chorionic gonadotropin (hCG) that is co-purified from postmenopausal urine [1]. This is pharmacologically significant because hCG has a substantially longer circulating half-life than LH (approximately 24–36 hours vs. 20–30 minutes) and activates the LH/hCG receptor (LHCGR) via different intracellular signaling pathways: LH predominantly activates proliferative and anti-apoptotic ERK1/2 and AKT pathways, while hCG preferentially activates steroidogenic and pro-apoptotic cAMP/PKA pathways [1]. In contrast, recombinant rFSH + rLH preparations deliver precisely defined, physiologically relevant ratios (typically 2:1) with authentic LH activity and active ingredient purity exceeding 99.60%, without any contaminating non-gonadotropin proteins [1].

LH bioactivity hCG content HP-hMG Receptor signaling Pharmacokinetics Product characterization

Cumulative Live Birth Rate and Cost-Effectiveness Analysis from a Large German Real-World Registry Favors r-hFSH-alfa Over HP-hMG

A large (>28,000 women) real-world evidence study from a German IVF registry (RecDate) comparing reference recombinant human follicle-stimulating hormone alfa (r-hFSH-alfa) versus highly purified urinary hMG (hMG-HP) demonstrated significantly higher rates of cumulative live birth, cumulative ongoing pregnancy, and cumulative clinical pregnancy with r-hFSH-alfa [1]. A separate cost-effectiveness analysis based on the same registry data demonstrated that r-hFSH-alfa was associated with a lower cost per live birth compared to hMG-HP, with the primary driver being the higher live birth efficacy rate achieved with the recombinant product [2]. These findings highlight that cost-per-IU comparisons are misleading: the relevant procurement metric is cost per live birth outcome, which incorporates both drug acquisition cost and clinical effectiveness.

Cost-effectiveness Cumulative live birth rate Real-world evidence r-hFSH-alfa HP-hMG IVF

HP-hMG and rFSH Demonstrate Similar Effectiveness in Poor Ovarian Reserve Patients in Short Antagonist IVF Cycles, Supporting Cost-Based Procurement in This Subgroup

A retrospective cohort study of 165 poor ovarian reserve (POR) patients undergoing IVF with a GnRH antagonist protocol compared pregnancy outcomes between HP-hMG (n=72) and rFSH (n=93). No significant differences were observed in clinical pregnancy rates, live birth rates, number of oocytes retrieved, mature oocyte number, or top-quality embryos transferred between the two groups (P > 0.05 for all comparisons). The total gonadotropin dose administered was significantly higher in the rFSH group (P < 0.001) [1]. The study concluded that neither HP-hMG nor rFSH demonstrated superiority in POR patients, indicating similar clinical effectiveness in this population [1]. This evidence supports a procurement strategy based on relative cost and supply chain considerations, rather than anticipated clinical superiority, when selecting gonadotropins for POR patients undergoing short antagonist protocols.

Poor ovarian reserve GnRH antagonist HP-hMG rFSH Non-inferiority Live birth

Evidence-Based Procurement and Clinical Application Scenarios for Human Menopausal Gonadotrophin


IVF with Long GnRH Agonist Protocol Where Live Birth Rate Optimization Is the Primary Goal

For women undergoing IVF with a long GnRH agonist down-regulation protocol, the available evidence from integrated randomized controlled trial data demonstrates that HP-hMG yields a live birth rate of 26.5% per initiated cycle compared to 20.8% for rFSH (OR 1.36; P = 0.041) [1]. Centers prioritizing live birth rate as their key performance indicator should consider HP-hMG as the preferred gonadotropin for this protocol type, with procurement volumes aligned to the proportion of patients managed under long agonist protocols. This scenario is supported by an absolute live birth rate advantage of approximately one additional live birth for every 18 cycles initiated.

Poor Ovarian Reserve Patients Undergoing GnRH Antagonist Short Protocol Where Clinical Equivalence Supports Cost-Minimization Selection

In patients with poor ovarian reserve (POR) undergoing short GnRH antagonist IVF cycles, HP-hMG and rFSH have demonstrated similar clinical effectiveness in terms of live birth and clinical pregnancy rates, with no statistically significant differences observed [1]. Additionally, the rFSH group required a significantly higher total gonadotropin dose (P < 0.001) [1]. In this specific clinical scenario, procurement decisions can be based on minimizing acquisition cost and ensuring supply chain reliability, as clinical equivalence is supported by direct comparative evidence. Health systems may leverage this evidence to negotiate favorable pricing for either product class.

Value-Based Procurement Requiring Health Economic Justification Using Real-World Cost-per-Live-Birth Data

For health systems, insurers, and large fertility networks requiring health economic justification for gonadotropin formulary decisions, real-world registry evidence from over 28,000 women in Germany demonstrates that r-hFSH-alfa is associated with higher cumulative live birth rates and a lower cost per live birth compared to HP-hMG [1][2]. Cost-effectiveness analyses indicate that the live birth efficacy rate is the primary driver of cost-effectiveness, rather than the acquisition cost per IU [2]. Procurement strategies should therefore adopt cost-per-live-birth modeling rather than simple unit-price comparisons. The evidence suggests that recombinant products may offer better health economic value in broad patient populations, while hMG retains a role in specific subgroups or protocols where its unique composition confers an advantage.

Research Settings Requiring Molecular Characterization of Gonadotropin Effects on Ovarian Somatic Cells

For translational and clinical research programs investigating the molecular mechanisms of gonadotropin action on ovarian follicular cells, hMG provides a distinct experimental tool that cannot be replicated by recombinant FSH alone. Randomized controlled data demonstrate that hMG induces differential expression of 85 genes in preovulatory granulosa cells compared to rFSH, including lower expression of steroidogenic and LH/hCG receptor genes and higher expression of anti-apoptotic pathway genes [1]. Researchers designing studies on periovulatory follicular biology, oocyte competence, or corpus luteum function should specifically procure hMG rather than rFSH when the scientific objective requires LH/hCG-containing urinary gonadotropin activity with its unique molecular signature. The well-characterized compositional profile of hMG—with dominant hCG-driven LH bioactivity—also makes it a valuable comparator in studies evaluating recombinant LH supplementation strategies [2].

Quote Request

Request a Quote for Human Menopausal Gonadotrophin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.